PROPAN-2-YL 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOATE
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Overview
Description
PROPAN-2-YL 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of pyrazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOATE typically involves the condensation of 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The general reaction scheme is as follows:
Step 1: Synthesis of 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID by reacting 1-ETHYL-1H-PYRAZOLE-5-AMINE with 4-CARBOXYBENZOIC ACID in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Step 2: Esterification of 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID with isopropyl alcohol using a catalyst like sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID.
Reduction: Formation of PROPAN-2-YL 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZYL ALCOHOL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, PROPAN-2-YL 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOATE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Pyrazole derivatives have shown promise in inhibiting enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are involved in inflammatory and cardiovascular diseases .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials .
Mechanism of Action
The mechanism of action of PROPAN-2-YL 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOATE involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a decrease in the production of inflammatory mediators or other biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
- PROPAN-2-YL 4-(1-METHYL-1H-PYRAZOLE-5-AMIDO)BENZOATE
- PROPAN-2-YL 4-(1-PHENYL-1H-PYRAZOLE-5-AMIDO)BENZOATE
- PROPAN-2-YL 4-(1-ETHYL-1H-IMIDAZOLE-5-AMIDO)BENZOATE
Uniqueness
Compared to similar compounds, PROPAN-2-YL 4-(1-ETHYL-1H-PYRAZOLE-5-AMIDO)BENZOATE exhibits unique properties due to the presence of the ethyl group on the pyrazole ring. This structural feature can influence its binding affinity to molecular targets and its overall biological activity .
Properties
IUPAC Name |
propan-2-yl 4-[(2-ethylpyrazole-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-4-19-14(9-10-17-19)15(20)18-13-7-5-12(6-8-13)16(21)22-11(2)3/h5-11H,4H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXDKECZFATGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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